molecular formula C17H12N2O6S2 B2778651 (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 300377-05-3

(E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2778651
M. Wt: 404.41
InChI Key: FNGXWOIGFSRSSD-NTEUORMPSA-N
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Description

(E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C17H12N2O6S2 and its molecular weight is 404.41. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antitumor Activities

Research on thioxothiazolidinone derivatives, including structures similar to the compound , has shown promising anticancer and antitumor properties. For instance, novel thioxothiazolidin-4-one derivatives demonstrated significant inhibition of tumor growth and angiogenesis in mouse models. These compounds were effective in reducing ascites tumor volume, cell number, and prolonged the lifespan of mice with Ehrlich Ascites Tumor (EAT), highlighting their potential as anticancer therapies (Chandrappa et al., 2010). Furthermore, specific 4-thiazolidinone derivatives were identified for their antimitotic activity, exhibiting sensitivity against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers, suggesting the critical role of certain substituents in enhancing anticancer cytotoxicity (Buzun et al., 2021).

Antimicrobial Effects

The antimicrobial efficacy of thiazolidinone compounds has also been investigated. Some derivatives displayed considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. This suggests that modifications to the thiazolidinone core can significantly influence antimicrobial activity, positioning these compounds as potential candidates for developing new antimicrobial agents (Patel & Shaikh, 2010).

Photophysical Properties and Dye Applications

Novel d-π-A type chromophores based on thioxothiazolidin structures have been synthesized to explore their photophysical properties. These chromophores exhibit significant absorption and emission wavelengths, indicating their potential application in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). The study of these compounds contributes to understanding the effects of structural manipulation on their photophysical behaviors, opening avenues for their application in electronic and photonic devices (Jachak et al., 2021).

Trypanocidal and Antileishmanial Activities

Thiazolidinone derivatives have also been assessed for their trypanocidal and antileishmanial activities. Certain compounds showed inhibitory effects against Trypanosoma species at sub-micromolar concentrations, demonstrating significant selectivity and non-toxicity towards human primary fibroblasts. This indicates their potential as therapeutic agents for trypanosomiasis (Holota et al., 2019). Additionally, novel nitroaromatic compounds have been synthesized and evaluated for their anti-leishmanial activity, showing promising results compared to reference drugs, which underscores the importance of the electroactive nitro group for biological activity (Dias et al., 2015).

properties

IUPAC Name

3-[(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S2/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24/h1-6,9H,7-8H2,(H,20,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGXWOIGFSRSSD-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

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